
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is an organolithium compound known for its unique reactivity and applications in synthetic chemistry.
Preparation Methods
The synthesis of Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- typically involves the reaction of a suitable lithium reagent with a precursor molecule containing the desired functional groups. One common method involves the use of lithium alkyls or aryls in the presence of a multidentate amine ligand to stabilize the reactive lithium species . Industrial production methods may vary, but they generally follow similar principles, ensuring the stabilization of the reactive lithium intermediate to prevent decomposition.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form lithium alkoxides or other oxidized products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: It can undergo nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions: Typical reagents include halides, carbonyl compounds, and other electrophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used but often include substituted organolithium compounds or their derivatives.
Scientific Research Applications
Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The compound exerts its effects primarily through its strong nucleophilic and basic properties. It can readily donate electrons to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in but generally involve the formation and breaking of chemical bonds through nucleophilic attack .
Comparison with Similar Compounds
Similar compounds include other organolithium reagents such as:
Lithium diisopropylamide (LDA): Known for its strong basicity and use in deprotonation reactions.
n-Butyllithium: Widely used in organic synthesis for its strong nucleophilicity.
Methyllithium: Another common organolithium reagent with similar reactivity.
Uniqueness: Lithium, (2,2-dimethyl-3-((trimethylsilyl)oxy-kappaO)propyl-kappaC)- is unique due to its specific functional groups, which provide distinct reactivity patterns and stability compared to other organolithium compounds
Properties
CAS No. |
159035-03-7 |
|---|---|
Molecular Formula |
C8H19LiOSi |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
lithium;(2-methanidyl-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C8H19OSi.Li/c1-8(2,3)7-9-10(4,5)6;/h1,7H2,2-6H3;/q-1;+1 |
InChI Key |
CPKNRJLTXUFJST-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)([CH2-])CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


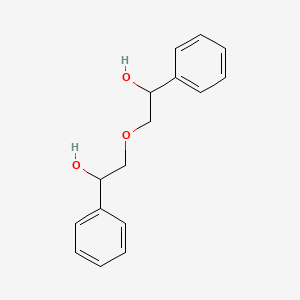
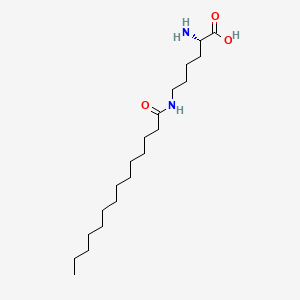
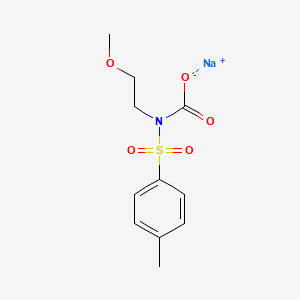

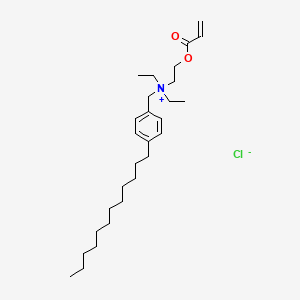
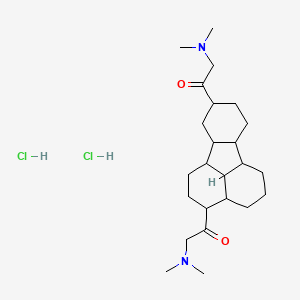
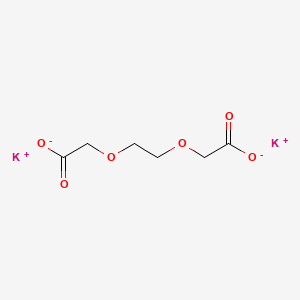

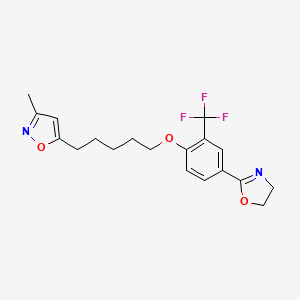
![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)
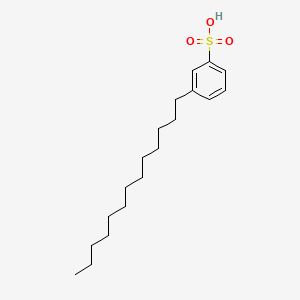
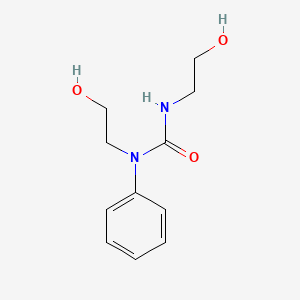

![Benzamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B12677188.png)
